N-[4-Methyl-2-(2-oxopropyl)phenyl]benzamide
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Overview
Description
N-[4-Methyl-2-(2-oxopropyl)phenyl]benzamide is an organic compound with the molecular formula C17H17NO2 It is a derivative of benzamide and is characterized by the presence of a methyl group and an oxopropyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Methyl-2-(2-oxopropyl)phenyl]benzamide typically involves the reaction of 4-methylacetophenone with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-Methyl-2-(2-oxopropyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for bromination and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[4-Methyl-2-(2-oxopropyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-Methyl-2-(2-oxopropyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide: This compound is structurally similar but has an acetamide group instead of a benzamide group.
Benzamide: The simplest amide derivative of benzoic acid, lacking the methyl and oxopropyl groups.
Uniqueness
N-[4-Methyl-2-(2-oxopropyl)phenyl]benzamide is unique due to the presence of both the methyl and oxopropyl groups, which confer distinct chemical and biological properties. These structural features may influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
62641-47-8 |
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Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-[4-methyl-2-(2-oxopropyl)phenyl]benzamide |
InChI |
InChI=1S/C17H17NO2/c1-12-8-9-16(15(10-12)11-13(2)19)18-17(20)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20) |
InChI Key |
DKYHTDVJYCVUKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)CC(=O)C |
Origin of Product |
United States |
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